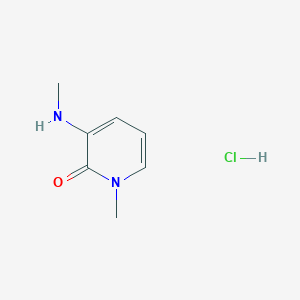![molecular formula C20H22F3N3O2 B2919672 2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate CAS No. 477858-49-4](/img/structure/B2919672.png)
2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a carbamate derivative, which means it contains a functional group derived from carbamic acid (NH2COOH). The presence of the phenylpiperazino group suggests it might have some biological activity, as piperazine derivatives are often found in pharmaceuticals . The trifluoroethyl group could potentially affect the compound’s reactivity and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a carbamate group, a phenylpiperazino group, and a trifluoroethyl group . These groups could potentially influence the compound’s shape, polarity, and reactivity.Chemical Reactions Analysis
As a carbamate, this compound could potentially undergo hydrolysis to yield an amine and a carbamic acid derivative . The trifluoroethyl group might also affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroethyl group could increase the compound’s stability and lipophilicity .科学的研究の応用
Antifungal Applications
Studies on compounds with similar trifluoroethyl and phenylcarbamate groups have demonstrated potential in antifungal applications. For instance, new 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety have shown significant antifungal activities against yeasts and filamentous fungi, indicating the relevance of trifluoroethylated compounds in developing antifungal agents (Eto, Kaneko, & Sakamoto, 2000).
Chiral Separation
Compounds containing phenylcarbamic acid derivatives have been utilized in chiral separation processes. A study on the thermodynamic aspects of HPLC separation of enantiomers of phenylcarbamic acid derivatives reveals the importance of such compounds in analytical chemistry, particularly in the enantioseparation of chiral molecules (Dungelová, Lehotay, Krupčík, Čižmárik, & Armstrong, 2004).
Synthesis of Schiff Bases
Research on the synthesis of N-(5-Pyrazolyl) Schiff bases from aryl trifluoromethyl ketones highlights the synthetic utility of trifluoromethylated compounds. These studies demonstrate how trifluoromethyl groups can be incorporated into more complex structures, potentially offering insights into the synthesis and applications of the compound (Vovk, Bol’but, Volochnyuk, & Pinchuk, 2004).
Key Intermediate for Pesticides
The synthesis of methyl (4-trifluoromethoxy)phenylcarbamate, a key intermediate for various pesticides, illustrates the industrial and agricultural significance of trifluoromethylated carbamates. This compound's efficient synthesis method could provide a template for synthesizing "2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate" and exploring its potential applications (Jiafu Zhang, Lingzi Zhang, & Dequn Sun, 2011).
Pharmaceutical Research
Mannich bases containing ibuprofen moiety have been synthesized, showcasing the pharmaceutical research applications of compounds with phenylpiperazino and carbamate groups. These studies indicate the potential for designing new therapeutic agents based on modifying the structural elements of "2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate" (Sujith, Rao, Shetty, & Kalluraya, 2009).
特性
IUPAC Name |
[1,1,1-trifluoro-3-(4-phenylpiperazin-1-yl)propan-2-yl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c21-20(22,23)18(28-19(27)24-16-7-3-1-4-8-16)15-25-11-13-26(14-12-25)17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTGJFQANXUSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(F)(F)F)OC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2919593.png)
![6-methyl-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2919594.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2919597.png)
![3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone](/img/structure/B2919606.png)
![5-(3,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2919607.png)
![3-Ethyl-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2919609.png)

![N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2919612.png)